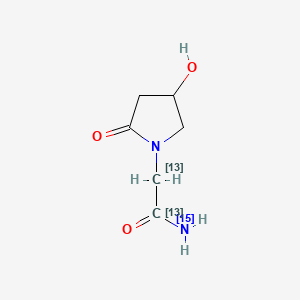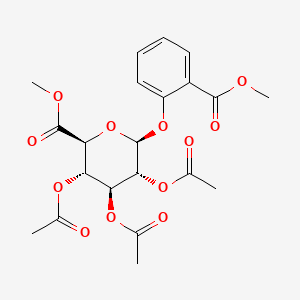
2,6-Dimethoxy-beta-nitrostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-beta-nitrostyrene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 6 positions, and a nitro group attached to the beta position of the styrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethoxy-beta-nitrostyrene can be synthesized through the Henry reaction, which involves the condensation of 2,6-dimethoxybenzaldehyde with nitromethane in the presence of a base such as ammonium acetate. The reaction is typically carried out in an organic solvent at elevated temperatures (70-80°C) for several hours (4-10 hours) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or aldehydes.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Reduction: 2,6-Dimethoxyphenethylamine
Oxidation: 2,6-Dimethoxybenzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,6-Dimethoxy-beta-nitrostyrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-beta-nitrostyrene involves its interaction with various molecular targets and pathways:
Reduction: The nitro group is reduced to an amine, which can interact with biological receptors and enzymes.
Oxidation: The compound can be oxidized to form reactive intermediates that can interact with cellular components.
Substitution: The methoxy groups can be substituted with other functional groups, leading to the formation of bioactive derivatives.
Comparison with Similar Compounds
2,6-Dimethoxy-beta-nitrostyrene can be compared with other similar compounds such as:
2,5-Dimethoxy-beta-nitrostyrene: Similar structure but with methoxy groups at the 2 and 5 positions.
Beta-nitrostyrene: Lacks methoxy groups, leading to different chemical properties and applications.
4-Methoxy-beta-nitrostyrene: Contains a single methoxy group at the 4 position, resulting in distinct reactivity and uses.
Properties
IUPAC Name |
1,3-dimethoxy-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHAPEJTWCSVGR-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![D-[2-13C]tagatose](/img/structure/B583995.png)


